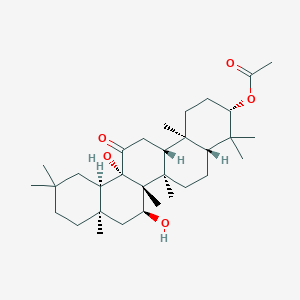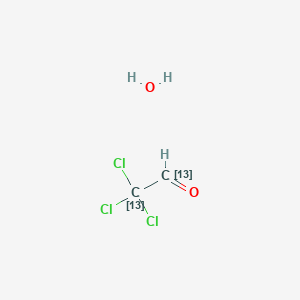
红茜素A
描述
Rubiprasin A is a naturally occurring pentacyclic triterpenoid compound isolated from the roots of Rubia cordifolia var. pratensis . This compound has garnered significant interest due to its diverse biological activities, including anticancer and antioxidant properties .
科学研究应用
Rubiprasin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of pentacyclic triterpenoids.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Explored for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Target of Action:
Rubiprasin A, also known as (3β,15α)-3-(Acetyloxy)-13,15-dihydroxyoleanan-12-one, is a natural compound found in the roots of Rubia cordifolia var. pratensis
Biochemical Pathways:
The biochemical pathways affected by Rubiprasin A remain an area of active investigation. Given its presence in Rubia species, it may impact pathways related to growth, defense, and secondary metabolite production. Specific details are yet to be fully characterized .
生化分析
Biochemical Properties
Rubiprasin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of Rubiprasin A is with the enzyme 20-HETE synthase, where it exhibits inhibitory effects . This interaction is significant as it impacts the synthesis of 20-HETE, a metabolite involved in the regulation of blood pressure and kidney function. Additionally, Rubiprasin A has been shown to interact with proteins involved in the inflammatory response, thereby modulating the production of pro-inflammatory cytokines .
Cellular Effects
Rubiprasin A exerts various effects on different types of cells and cellular processes. In cancer cells, Rubiprasin A has demonstrated cytotoxic effects, leading to cell death through apoptosis . This compound influences cell signaling pathways, such as the NF-κB pathway, which plays a critical role in regulating immune response and inflammation . Furthermore, Rubiprasin A affects gene expression by modulating the activity of transcription factors, thereby altering the expression of genes involved in cell proliferation and survival . In addition to its anticancer properties, Rubiprasin A exhibits antioxidant activity, protecting cells from oxidative stress-induced damage .
Molecular Mechanism
The molecular mechanism of action of Rubiprasin A involves several key processes. At the molecular level, Rubiprasin A binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, Rubiprasin A inhibits the activity of 20-HETE synthase by binding to its active site, thereby preventing the synthesis of 20-HETE . Additionally, Rubiprasin A modulates the activity of transcription factors, such as NF-κB, by inhibiting their nuclear translocation and DNA binding . This results in the downregulation of pro-inflammatory genes and the suppression of inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rubiprasin A have been observed to change over time. Studies have shown that Rubiprasin A is relatively stable under standard storage conditions, with minimal degradation over extended periods . Its stability can be influenced by factors such as temperature and solvent composition . Long-term exposure to Rubiprasin A has been associated with sustained cytotoxic effects in cancer cells, indicating its potential for prolonged therapeutic use . Additionally, in vivo studies have demonstrated that Rubiprasin A can maintain its biological activity over extended periods, further supporting its stability and efficacy .
Dosage Effects in Animal Models
The effects of Rubiprasin A vary with different dosages in animal models. At lower doses, Rubiprasin A has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, Rubiprasin A can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use. Studies have also identified threshold effects, where the biological activity of Rubiprasin A is significantly enhanced at specific dosage levels .
Metabolic Pathways
Rubiprasin A is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways influenced by Rubiprasin A is the arachidonic acid pathway, where it inhibits the synthesis of 20-HETE . This inhibition affects the overall metabolic flux and levels of metabolites involved in the regulation of blood pressure and kidney function . Additionally, Rubiprasin A interacts with enzymes involved in the detoxification of reactive oxygen species, thereby enhancing the antioxidant defense mechanisms of cells .
Transport and Distribution
Rubiprasin A is transported and distributed within cells and tissues through specific transporters and binding proteins. Studies have shown that Rubiprasin A can be actively transported into cells via membrane transporters, facilitating its intracellular accumulation . Once inside the cells, Rubiprasin A can bind to intracellular proteins, influencing its localization and activity . The distribution of Rubiprasin A within tissues is influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Rubiprasin A plays a crucial role in its activity and function. Rubiprasin A has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, Rubiprasin A interacts with various enzymes and proteins, modulating their activity and function . In the nucleus, Rubiprasin A can influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of Rubiprasin A is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Rubiprasin A can be synthesized through the extraction of the roots of Rubia cordifolia var. pratensis. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of Rubiprasin A involves large-scale extraction from the plant source, followed by purification processes to ensure high purity levels. The compound is typically stored under desiccated conditions at -20°C to maintain its stability .
化学反应分析
Types of Reactions: Rubiprasin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize Rubiprasin A.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of Rubiprasin A, which are studied for their enhanced biological activities and potential therapeutic applications.
相似化合物的比较
Rubiprasin A is part of a group of pentacyclic triterpenoids isolated from Rubia species. Similar compounds include Rubiprasin B, Rubiprasin C, and Rubiprasin D . These compounds share structural similarities but differ in their specific
属性
IUPAC Name |
[(3S,4aR,6aR,6aS,6bR,7S,8aR,12aR,14aR,14bR)-6a,7-dihydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O5/c1-19(33)37-25-11-12-29(7)20(27(25,4)5)10-13-30(8)21(29)16-23(34)32(36)22-17-26(2,3)14-15-28(22,6)18-24(35)31(30,32)9/h20-22,24-25,35-36H,10-18H2,1-9H3/t20-,21+,22+,24-,25-,28+,29-,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSRLAHIQUDPFJ-VWPWYMCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(C(CC5(C4CC(CC5)(C)C)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3([C@H](C[C@@]5([C@H]4CC(CC5)(C)C)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential biological activities of oleanane triterpenoids like Rubiprasin B found in Rubia species?
A1: Research suggests that oleanane triterpenoids, specifically those isolated from Rubia philippinensis, exhibit moderate inhibitory activity against the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) []. 20-HETE is a potent vasoconstrictor, and its overproduction is implicated in various cardiovascular diseases. Therefore, oleanane triterpenoids like Rubiprasin B could potentially be explored for their therapeutic potential in managing such conditions.
Q2: What other biological activities have been reported for compounds isolated from Rubia species?
A2: Aside from the 20-HETE synthesis inhibition mentioned above, extracts from Rubia species, particularly Carbonized Rubiae Radix et Rhizoma (cRRR), have demonstrated protective effects against oxidative injury in human umbilical vein endothelial cells (HUVECs) induced by oxidized low-density lipoprotein (ox-LDL) []. This suggests potential applications in addressing oxidative stress-related conditions. Additionally, some compounds like rubioncolin C, isolated from Rubia oncotricha, have shown cytotoxic activity against specific cancer cell lines [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




